molecular formula C15H35N7 B14328064 N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine CAS No. 105989-40-0

N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine

Cat. No.: B14328064
CAS No.: 105989-40-0
M. Wt: 313.49 g/mol
InChI Key: QNDWFGXUAHWPDB-UHFFFAOYSA-N
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Description

N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine is a complex organic compound known for its unique structure and properties It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable guanidine derivative. The process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include alkyl halides and guanidine salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine involves its ability to bind to metal ions and form stable complexes. This binding can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, known for its strong metal-binding properties.

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with similar coordination chemistry.

    1,4,8,11-Tetraazacyclotetradecane derivatives: Various derivatives with different functional groups, each exhibiting unique properties.

Uniqueness

N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine stands out due to its specific guanidine functional group, which enhances its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring precise coordination chemistry and targeted biological effects.

Properties

CAS No.

105989-40-0

Molecular Formula

C15H35N7

Molecular Weight

313.49 g/mol

IUPAC Name

2-[4-(1,4,8,11-tetrazacyclotetradec-6-yl)butyl]guanidine

InChI

InChI=1S/C15H35N7/c16-15(17)22-7-2-1-4-14-12-20-10-8-18-5-3-6-19-9-11-21-13-14/h14,18-21H,1-13H2,(H4,16,17,22)

InChI Key

QNDWFGXUAHWPDB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCC(CNCCNC1)CCCCN=C(N)N

Origin of Product

United States

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